Demecarium bromide
Overview
Description
Demecarium bromide, known by its trade name Humorsol, is a carbamate parasympathomimetic drug that acts as an acetylcholinesterase inhibitor. It is primarily used as a medication for glaucoma, applied directly to the eye to reduce elevated intraocular pressure .
Mechanism of Action
Target of Action
Demecarium bromide is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor and anticholinesterase . Its primary targets are the enzymes pseudocholinesterase and acetylcholinesterase . These enzymes are responsible for breaking down acetylcholine, a neurotransmitter that is released at the neuroeffector junction of parasympathetic postganglion nerves .
Mode of Action
This compound works by inactivating the cholinesterases that break down acetylcholine . This prolongs the effect of acetylcholine, leading to an increase in its concentration at sites of cholinergic transmission . In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle .
Biochemical Pathways
The increased concentration of acetylcholine due to the action of this compound affects the parasympathetic nervous system. It leads to the constriction of the iris sphincter muscle and the ciliary muscle in the eye . This facilitates the outflow of the aqueous humor, which in turn leads to a reduction in intraocular pressure .
Pharmacokinetics
It is known that it is applied directly to the eye in order to reduce elevated intraocular pressure associated with glaucoma . As this compound reversibly inhibits cholinesterase, it can be administered less frequently than other parasympathomimetic drugs, such as carbachol .
Result of Action
The primary result of this compound’s action is the reduction of intraocular pressure. This is achieved through the constriction of the iris sphincter muscle and the ciliary muscle, which improves the drainage of the fluid in the eye (aqueous humour) . This makes it an effective treatment for glaucoma .
Action Environment
The environment in which this compound acts is primarily the eye, where it is applied topically It is worth noting that high doses of demecarium may cause organophosphate toxicity, particularly if flea treatments containing organophosphates are administered at the same time .
Biochemical Analysis
Biochemical Properties
Demecarium bromide plays a significant role in biochemical reactions as it acts as an acetylcholinesterase inhibitor . It prolongs the effect of acetylcholine, a neurotransmitter released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down . This interaction with enzymes and proteins leads to its therapeutic effects.
Cellular Effects
This compound influences cell function by causing constriction of the iris sphincter muscle and the ciliary muscle in the eye . This action facilitates the outflow of the aqueous humor, leading to a reduction in intraocular pressure . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role as a cholinesterase inhibitor .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a cholinesterase inhibitor . It inactivates both pseudocholinesterase and acetylcholinesterase, leading to an accumulation of acetylcholine at sites of cholinergic transmission . This accumulation results in the observed physiological effects, such as miosis (constriction of the pupil) and increased drainage of the aqueous humor .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to decrease intraocular pressure for up to 48 hours . Its long-acting nature means it can be administered less frequently than other parasympathomimetic drugs
Dosage Effects in Animal Models
In animal models, particularly dogs, this compound has been used to delay the onset of primary glaucoma . High doses of this compound may cause organophosphate toxicity, especially if administered concurrently with flea treatments containing organophosphates .
Metabolic Pathways
This compound’s role in metabolic pathways is primarily linked to its function as a cholinesterase inhibitor . By inactivating cholinesterases, it affects the metabolism of acetylcholine, a key neurotransmitter in the nervous system .
Transport and Distribution
Given its application as a topical ophthalmic solution, it is reasonable to infer that its primary site of action is within the cells of the eye .
Subcellular Localization
The subcellular localization of this compound is likely to be at the synapses of neurons where acetylcholine is released, given its role as a cholinesterase inhibitor . More detailed studies are needed to confirm this and to identify any potential targeting signals or post-translational modifications that may direct it to specific compartments or organelles.
Preparation Methods
The synthesis of demecarium bromide involves the reaction of trimethylammonium derivatives with decamethylene dibromide. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods are similar but scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Demecarium bromide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Common reagents for substitution reactions include halides and other nucleophiles, leading to the formation of substituted derivatives
Scientific Research Applications
Demecarium bromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study acetylcholinesterase inhibition.
Biology: Researchers use it to investigate the effects of acetylcholinesterase inhibitors on biological systems.
Medicine: It is primarily used to treat glaucoma by reducing intraocular pressure.
Industry: It has applications in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
Demecarium bromide is unique among acetylcholinesterase inhibitors due to its long-acting nature. Similar compounds include:
Carbachol: Another parasympathomimetic drug, but with a shorter duration of action.
Diisopropyl fluorophosphate: A potent acetylcholinesterase inhibitor, but with different applications and toxicity profiles
Properties
CAS No. |
56-94-0 |
---|---|
Molecular Formula |
C32H52BrN4O4+ |
Molecular Weight |
636.7 g/mol |
IUPAC Name |
trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;bromide |
InChI |
InChI=1S/C32H52N4O4.BrH/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8;/h17-22,25-26H,9-16,23-24H2,1-8H3;1H/q+2;/p-1 |
InChI Key |
WMPGXFWTTMMVIA-UHFFFAOYSA-M |
SMILES |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-].[Br-] |
Canonical SMILES |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-] |
Appearance |
Ssolid powder |
Color/Form |
WHITE POWDER SLIGHTLY YELLOW, CRYSTALLINE POWDER |
melting_point |
164-170 |
Key on ui other cas no. |
56-94-0 |
physical_description |
Solid |
shelf_life |
AQ SOLN ARE STABLE STABLE TO AUTOCLAVING, & RETAIN THEIR POTENCY FOR PROLONGED PERIODS |
solubility |
FREELY SOL IN WATER, ALCOHOL; SPARINGLY SOL IN ACETONE; INSOL IN ETHER |
Synonyms |
3,3’-[1,10-decanediylbis[(methylimino)carbonyloxy]]bis[N,N,N-trimethylbenzenaminium Bromide; (m-Hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; (m-hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; 3, |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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